Flexirubin

Catalog No.
S630217
CAS No.
54363-90-5
M.F
C43H54O4
M. Wt
634.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flexirubin

CAS Number

54363-90-5

Product Name

Flexirubin

IUPAC Name

(2-dodecyl-3-hydroxy-5-methylphenyl) (2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoate

Molecular Formula

C43H54O4

Molecular Weight

634.9 g/mol

InChI

InChI=1S/C43H54O4/c1-4-5-6-7-8-9-17-20-23-26-29-39-41(45)33-36(2)34-42(39)47-43(46)30-27-24-21-18-15-13-11-10-12-14-16-19-22-25-28-38-31-32-40(44)37(3)35-38/h10-16,18-19,21-22,24-25,27-28,30-35,44-45H,4-9,17,20,23,26,29H2,1-3H3/b12-10+,13-11+,16-14+,18-15+,22-19+,24-21+,28-25+,30-27+

InChI Key

GFNJWVBJKYYUIN-CMUOTRNOSA-N

SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O

Synonyms

flexirubins

Canonical SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O

Isomeric SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2=CC(=C(C=C2)O)C)C)O

Description

Flexirubin is the parent member of the class of flexirubins obtained by formal condensation of the carboxy group of 17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoic acid with one of the phenolic hydroxy groups of 2-dodecyl-5-methyl resorcinol.

Flexirubin is a polyene pigment primarily produced by various genera of bacteria, notably Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga. It was first isolated from Flexibacter elegans and is characterized by its vibrant yellow-orange color, which can change to red-brown or purple upon exposure to alkaline conditions, such as with potassium hydroxide. This color change is attributed to the compound's phenolic hydroxyl and polyene chromophore groups, which contribute to its structural complexity, including long carbon chains with alternating single and double bonds, as well as benzene rings and hydroxyl groups .

That highlight its antioxidant properties. For instance, it has been shown to scavenge free radicals, including hydrogen peroxide and hydroxyl radicals. In laboratory assays, flexirubin demonstrated varying levels of antioxidant activity compared to standard antioxidants like Trolox. The compound's ability to interact with reactive oxygen species suggests potential mechanisms for its protective effects against oxidative stress .

Additionally, flexirubin's structure allows it to undergo colorimetric changes in response to pH variations, making it useful for detecting chemical environments .

Flexirubin exhibits significant biological activities, particularly antioxidant, anti-inflammatory, and hepatoprotective effects. Research indicates that it can alleviate liver damage caused by carbon tetrachloride in animal models, suggesting its potential as a therapeutic agent for liver protection . Moreover, flexirubin has shown antimicrobial properties against various pathogens, although specific studies on its anticancer activities remain limited .

The biosynthesis of flexirubin involves a complex pathway within the producing bacteria. Key genes responsible for its synthesis have been identified in the genome of Chitinophaga pinensis, where tyrosine serves as a precursor for the polyene structure. Other precursors include methionine and fatty acid derivatives, indicating that both polyketide and fatty acid biosynthesis pathways are involved in the production of flexirubin . The first total synthesis of flexirubin was reported in 1977, highlighting its synthetic accessibility and potential for further chemical exploration .

Flexirubin's unique properties make it suitable for various applications:

  • Antioxidant agents: Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress.
  • Food industry: As a natural pigment, flexirubin can be used in food products to enhance color while providing health benefits.
  • Pharmaceuticals: Its hepatoprotective and anti-inflammatory properties suggest potential uses in liver health supplements or treatments .

Molecular docking studies have been conducted to explore the interactions of flexirubin with enzymes involved in antioxidant defense mechanisms. These studies indicate that flexirubin can bind within the active sites of superoxide dismutase enzymes without disrupting their metal-binding capabilities. Such interactions may elucidate how flexirubin exerts its antioxidant effects at the molecular level .

Flexirubin shares structural similarities with other carotenoids and polyene pigments but is unique due to its specific biosynthetic origins and distinct chemical properties. Here are some similar compounds:

Compound NameSource OrganismKey Features
CarotenoidsVarious plantsKnown for their antioxidant properties; typically orange/red pigments.
AstaxanthinMicroalgaeA potent antioxidant with applications in aquaculture and cosmetics.
CanthaxanthinFungiSimilar structural features; used as a food colorant.
LuteinGreen leafy vegetablesAn antioxidant known for eye health benefits.

Flexirubin is distinguished by its specific microbial origin and the unique chemical transformations it undergoes, particularly its reversible color changes under different pH conditions .

Precursor Incorporation: Tyrosine, Methionine, and Fatty Acids

Flexirubin biosynthesis relies on the incorporation of three primary precursor molecules: tyrosine, methionine, and fatty acid intermediates [7] [8]. The polyene moiety of flexirubin originates from L-tyrosine, while the dialkylresorcinol moiety derives from fatty acid intermediates [7]. Methionine contributes methyl groups to the structure, as evidenced by mass spectrometry showing a +3 Da shift in flexirubin produced with L-[methyl-2H3]methionine [7].

Feeding experiments with radioactive precursors have demonstrated that acetate, malonate, tyrosine, and methionine are incorporated into flexirubin with sufficiently high efficiency to be accepted as precursors [8] [9]. The polyene-aryl and the adjacent double bond are derived from tyrosine, as confirmed through chemical degradation studies [7] [9]. The specific incorporation of L-tyrosine into the aromatic terminus of the polyene chain has been established through stable isotope labeling experiments [7].

The incorporation patterns reveal that acetate and malonate contribute to the fatty acid or polyketide biosynthesis components of flexirubin [8] [9]. Glucose is taken up and metabolized efficiently by flexirubin-producing bacteria, but much less of its labeled carbon appears in flexirubin compared to acetate, suggesting that glucose enters flexirubin only via other metabolites [9]. Phenylalanine and cinnamic acid show poor incorporation into flexirubin, while tyrosine demonstrates specific incorporation into the pigment structure [9].

PrecursorIncorporation EfficiencyStructural Contribution
TyrosineHighPolyene-aryl chromophore
MethionineHighMethyl groups
AcetateHighFatty acid/polyketide components
MalonateHighFatty acid/polyketide components
GlucoseLowIndirect via acetate

Biosynthetic Pathways: Polyketide and Fatty Acid Metabolism

The biosynthesis of flexirubin involves a complex interplay between polyketide and fatty acid metabolic pathways [7] [17]. The polyene moiety is assembled through a type II fatty acid synthase-like biosynthesis mechanism, utilizing multiple beta-ketoacyl synthases, reductases, dehydratases, and thioesterases encoded within the flexirubin gene cluster [7] [17].

The initial step involves the deamination of L-tyrosine to 4-coumaric acid by the tyrosine ammonia-lyase FlxA [7] [17]. This 4-coumaric acid is then activated by the 4-coumarate-CoA ligase FlxY to form 4-coumaroyl-CoA, which serves as the precursor for fatty acid-like biosynthesis of the polyene chain [7] [17]. The polyene chain elongation occurs through successive condensation reactions catalyzed by beta-ketoacyl synthases, followed by reduction of the beta-keto function and generation of double bonds by dehydratases [17].

The dialkylresorcinol moiety is formed through a novel head-to-head condensation of two fatty acid-derived precursors [24]. This process involves the condensation of beta-ketoacyl thioester intermediates derived from medium-chain-length fatty acids [24]. The formation of the resorcinol ring structure occurs through C-2—C-3 bond formation, followed by C-5—C-6 bond formation and subsequent dehydration to form the dioxocyclohexene intermediate [24].

The integration of these pathways results in the formation of the characteristic flexirubin structure, consisting of an omega-(4-hydroxyphenyl)-polyene carboxylic acid chromophore esterified with a 2,5-dialkylresorcinol moiety [2]. The biosynthetic machinery demonstrates remarkable efficiency in coordinating both polyketide and fatty acid metabolic processes to produce this complex bacterial pigment [7] [17].

Gene Clusters and Enzymatic Mechanisms

The flexirubin biosynthesis gene cluster in Chitinophaga pinensis spans from Cpin1853 (flxA) to Cpin1877 (flxY), encoding multiple enzymes essential for pigment production [7] [17]. This gene cluster contains several putative beta-ketoacyl synthases, reductases, dehydratases, and thioesterases that collectively orchestrate the biosynthesis of the polyene moiety [7].

Key enzymatic components include FlxA, a tyrosine ammonia-lyase that catalyzes the deamination of L-tyrosine to 4-coumaric acid with remarkable substrate specificity [7] [17]. Kinetic analysis reveals that FlxA exhibits a 1010-fold higher specificity towards L-tyrosine compared to L-phenylalanine, with kcat/KM values of 7728 M⁻¹ s⁻¹ for L-tyrosine and 7.7 M⁻¹ s⁻¹ for L-phenylalanine [17]. FlxY functions as a 4-coumarate-CoA ligase, activating 4-coumaric acid for subsequent polyketide synthase machinery [7] [17].

The gene cluster encodes multiple beta-ketoacyl synthases including FlxC, FlxI, FlxL, FlxN, and FlxO, which facilitate chain elongation through successive condensation reactions [17]. Reductases FlxB and FlxV reduce the beta-keto function, while dehydratases FlxF and FlxS generate double bonds in the growing polyene chain [17]. The aryl-octaene moiety is connected to the dialkylresorcinol by a ligase-like enzyme FlxW [17].

Additional genes within the cluster, including flxP through flxU, encode proteins involved in pigment export and localization [17]. These include a putative polysaccharide deacetylase, a phospholipid/glycerol acyltransferase, an outer membrane lipoprotein carrier LolA, a glycosyltransferase, and a predicted exporter [17]. The coordinated expression of these genes ensures proper flexirubin biosynthesis and cellular localization [7].

GeneEncoded EnzymeCatalytic Function
flxATyrosine ammonia-lyaseTyrosine deamination to 4-coumaric acid
flxY4-coumarate-CoA ligase4-coumaric acid activation
flxB, flxVReductasesBeta-keto function reduction
flxC, flxI, flxL, flxN, flxOBeta-ketoacyl synthasesChain elongation
flxF, flxSDehydratasesDouble bond formation
flxWLigaseAryl-octaene to dialkylresorcinol connection

Regulation of Pigment Production

Flexirubin biosynthesis is closely linked to bacterial growth and is subject to various environmental and metabolic regulatory mechanisms [8] [9]. The production of flexirubin responds to specific culture conditions, with pH being a critical regulatory factor [8]. Lowering the pH of the medium to slightly acidic conditions leads to reduced specific pigment content, which returns slowly to normal when the pH is increased [8].

Optimization studies have identified several key factors that significantly influence flexirubin production [4] [5]. In Chryseobacterium artocarpi CECT 8497, lactose, L-tryptophan, and potassium dihydrogen phosphate (KH2PO4) were identified as the most significant variables affecting pigment production [4]. Statistical optimization using response surface methodology demonstrated that optimal conditions for maximum pigment production (521.64 mg/L) in a 50 L bioreactor were lactose 11.25 g/L, L-tryptophan 6 g/L, and KH2PO4 650 ppm [4].

Physical parameters also play crucial roles in regulating flexirubin production [5]. Temperature, aeration rate, and agitation rate significantly impact pigment yield [5]. Optimal physical conditions were determined to be temperature 29.80°C, aeration rate 2.23 L/min, and agitation rate 245 rpm, resulting in pigment yields of 0.176 g/L [5]. These conditions represent a delicate balance between providing adequate oxygen for aerobic metabolism while maintaining optimal growth conditions for the producing organism [5].

The regulation of flexirubin biosynthesis also involves gene expression control mechanisms [7]. The expression of genes within the flexirubin biosynthesis cluster is coordinated to ensure efficient pigment production [7]. Disruption of key genes such as FlxK (a methyltransferase) and FlxL (an acyltransferase) abolishes flexirubin production, confirming their essential regulatory roles . The fabZ gene, encoding a beta-hydroxyacyl-(acyl carrier protein) dehydratase, has been identified as essential for flexirubin pigment synthesis in Cytophaga hutchinsonii [21].

Environmental stress conditions can also influence flexirubin production and function [21]. Loss of flexirubin makes bacterial cells more sensitive to ultraviolet radiation, oxidative stress, and alkaline stress, suggesting that pigment regulation serves important protective functions [21]. This indicates that flexirubin biosynthesis regulation is integrated with cellular stress response mechanisms [21].

Regulatory FactorOptimal ConditionImpact on Production
pHNeutral to slightly basicReduced at acidic pH
Temperature29.80°CCritical for enzyme activity
Lactose concentration11.25 g/LPrimary carbon source
L-tryptophan6 g/LAmino acid requirement
KH2PO4650 ppmPhosphate availability
Aeration rate2.23 L/minOxygen supply regulation
Agitation rate245 rpmMass transfer optimization

XLogP3

14.5

Wikipedia

Flexirubin

Dates

Last modified: 02-18-2024

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